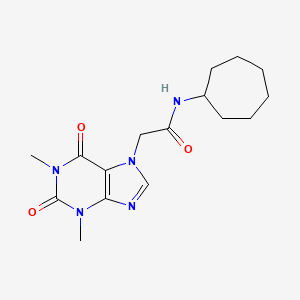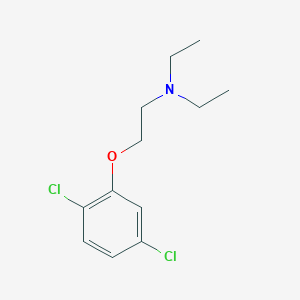![molecular formula C13H15N3OS B5789350 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 1,3,4-thiadiazole, a class of heterocyclic compounds that has been extensively studied for their biological activities. The unique chemical structure of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its potent anti-cancer properties. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of interest is in the development of new anti-cancer therapies based on this compound. Another area of research is in the investigation of its potential use in the treatment of other diseases such as inflammatory disorders. Additionally, further studies are needed to understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 4-methylbenzenesulfonyl hydrazide with ethyl acrylate in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to yield the final product. The synthesis method is relatively simple and can be easily scaled up for larger production.
Scientific Research Applications
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
properties
IUPAC Name |
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)11(17)14-13-16-15-12(18-13)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAHIGDBBQVCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)

![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)

![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)





![1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)
![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)